2-Hydroxy-3-iodobenzaldehyde

Description

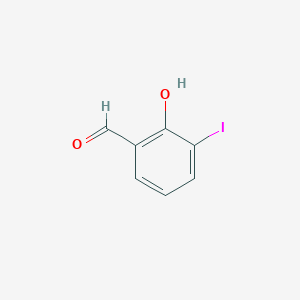

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJJTWWMMHEEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570060 | |

| Record name | 2-Hydroxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23602-64-4 | |

| Record name | 2-Hydroxy-3-iodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23602-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy-3-iodobenzaldehyde physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-hydroxy-3-iodobenzaldehyde, also known by its synonym 3-iodosalicylaldehyde. This halogenated aromatic aldehyde is a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its reactivity, stemming from the aldehyde, hydroxyl, and iodo functional groups, allows for diverse chemical transformations.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

Identification and Nomenclature

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 3-Iodosalicylaldehyde, 3-Iodo-2-hydroxybenzaldehyde, Benzaldehyde, 2-hydroxy-3-iodo-[1][2] |

| CAS Number | 23602-64-4[1] |

| Molecular Formula | C₇H₅IO₂[1] |

| SMILES | C1=CC(=C(C(=C1)I)O)C=O[1] |

| InChIKey | HWJJTWWMMHEEAK-UHFFFAOYSA-N[1] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 248.02 g/mol | [1] |

| Exact Mass | 247.93343 Da | [1] |

| Melting Point | 69-71 °C (from Hexane) | |

| Boiling Point | 216 °C | |

| Flash Point | 84 °C | |

| Density | 2.039 g/cm³ | |

| Appearance | Solid | |

| Solubility | Insoluble in water | |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and purification of this compound. The following protocols are based on established methods for the iodination of salicylaldehyde.

Synthesis: Iodination of Salicylaldehyde

A common method for the preparation of iodosalicylaldehydes involves the direct electrophilic iodination of salicylaldehyde. The regioselectivity of the reaction (i.e., the position of iodine substitution) can be influenced by the reaction conditions.

Materials:

-

Salicylaldehyde

-

Ethanol or Methanol

-

Acetic Acid

-

Phosphoric Acid

-

Iodine (I₂)

-

Potassium Iodate (KIO₃) or other suitable oxidizing agent

-

Distilled Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde in ethanol or methanol.

-

To this solution, add acetic acid and phosphoric acid while stirring.

-

Introduce the iodinating agent, which can be a mixture of iodine (I₂) and an oxidizing agent like potassium iodate (KIO₃), in stoichiometric amounts.

-

The reaction mixture is stirred at a controlled temperature. The temperature can influence the position of iodination.

-

The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.

-

The solid is collected by vacuum filtration and washed with a cold ethanol-water solution to remove unreacted starting materials and inorganic salts.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Hexane (or another suitable solvent system)

Procedure:

-

Dissolve the crude product in a minimum amount of hot hexane.

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath may be necessary to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove residual solvent. The melting point of the purified product should be sharp and within the expected range (69-71 °C).

Spectral Data for Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the three aromatic protons.

-

Aldehydic Proton (-CHO): A singlet is expected in the region of δ 9.8-10.0 ppm.[3]

-

Hydroxyl Proton (-OH): A broad singlet is anticipated, typically in the region of δ 5.0-11.0 ppm, and its chemical shift can be concentration-dependent.[3]

-

Aromatic Protons (Ar-H): Three signals corresponding to the protons on the benzene ring are expected in the aromatic region (δ 6.5-8.0 ppm). Their multiplicity and coupling constants will depend on their relative positions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): A signal for the aldehydic carbon is expected in the downfield region, typically around δ 190-195 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbon bearing the hydroxyl group (C-OH) would appear around δ 155-160 ppm, while the carbon bearing the iodine (C-I) would be shifted upfield. The other aromatic carbons will resonate in the typical range of δ 115-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3200-3600 cm⁻¹.[4]

-

C-H Stretch (Aromatic): Absorption bands are expected just above 3000 cm⁻¹.[5]

-

C-H Stretch (Aldehydic): Two characteristic weak to medium bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹.[5]

-

C=O Stretch (Aldehydic): A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹.[5]

-

C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the 1450-1600 cm⁻¹ region.[5]

Reactivity and Applications in Drug Development

This compound is a versatile building block in medicinal chemistry. Its utility primarily lies in its ability to serve as a precursor for the synthesis of Schiff bases and their corresponding metal complexes, many of which have shown promising biological activities.

Synthesis of Biologically Active Derivatives

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). The resulting Schiff base ligands, often containing the salicylaldehyde moiety, are excellent chelating agents for various metal ions. These metal complexes have been a subject of interest in drug development due to their potential therapeutic properties.

-

Antimicrobial Activity: Schiff bases derived from salicylaldehydes and their metal complexes have been reported to exhibit significant antibacterial and antifungal activities.[6][7][8][9] The mechanism of action is often attributed to their ability to chelate essential metal ions in microbial cells or to interfere with cellular processes.

-

Antitumor Activity: Certain metal complexes of salicylaldehyde-derived Schiff bases have been investigated for their anticancer properties.[10][11][12] These complexes may exert their cytotoxic effects through various mechanisms, including DNA binding and cleavage, generation of reactive oxygen species, or inhibition of key enzymes.

The diagram below illustrates the general synthetic pathway from this compound to potentially bioactive Schiff bases and their metal complexes.

Caption: Synthetic workflow from this compound to bioactive compounds.

References

- 1. This compound | C7H5IO2 | CID 15209920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 23602-64-4(this compound) | Kuujia.com [kuujia.com]

- 3. researchgate.net [researchgate.net]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. unn.edu.ng [unn.edu.ng]

- 8. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]

- 9. ijcrt.org [ijcrt.org]

- 10. Synthesis, characterization and antitumor properties of some metal complexes of 3- and 5-substituted salicylaldehyde 2-pyridinylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer activity of complexes of the third row transition metals, rhenium, osmium, and iridium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Iodosalicylaldehyde: Chemical Structure, Analysis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodosalicylaldehyde, a halogenated derivative of salicylaldehyde, serves as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its unique chemical structure, featuring hydroxyl, aldehyde, and iodo functional groups, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and in-depth analysis of 3-iodosalicylaldehyde. Furthermore, it delves into its applications in drug development, with a focus on its emerging role in the design of covalent inhibitors. Detailed experimental protocols for its synthesis and analysis are provided to facilitate its practical application in a research setting.

Chemical Structure and Properties

3-Iodosalicylaldehyde, systematically named 2-hydroxy-3-iodobenzaldehyde, is an aromatic aldehyde with the chemical formula C₇H₅IO₂. The molecule consists of a benzene ring substituted with a hydroxyl group at position 2, an iodine atom at position 3, and a formyl group at position 1. This substitution pattern imparts distinct chemical reactivity to the molecule, making it a valuable building block in organic synthesis.

The presence of the electron-withdrawing iodine atom and the electron-donating hydroxyl group on the aromatic ring influences its chemical properties. The hydroxyl group can act as a proton donor and is involved in intramolecular hydrogen bonding with the adjacent aldehyde group. The iodine atom provides a site for various cross-coupling reactions, enabling the introduction of diverse functionalities.

Table 1: Physicochemical Properties of 3-Iodosalicylaldehyde

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 23602-64-4 | --INVALID-LINK-- |

| Molecular Formula | C₇H₅IO₂ | --INVALID-LINK-- |

| Molecular Weight | 248.02 g/mol | --INVALID-LINK-- |

| Melting Point | 69-71 °C | --INVALID-LINK--[1] |

| Boiling Point | 216 °C | --INVALID-LINK--[1] |

| Appearance | White to tan crystalline powder | --INVALID-LINK--[2] |

Synthesis of 3-Iodosalicylaldehyde

3-Iodosalicylaldehyde can be synthesized through the direct iodination of salicylaldehyde. The following protocol is adapted from a general method for the iodination of hydroxybenzaldehydes.

Experimental Protocol: Synthesis of 3-Iodosalicylaldehyde

Materials:

-

Salicylaldehyde

-

N-Iodosuccinimide (NIS)

-

Acetic Acid

-

Ethyl Acetate

-

Water

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve salicylaldehyde (1.0 equivalent) in glacial acetic acid.

-

To the stirred solution, add N-Iodosuccinimide (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-iodosalicylaldehyde as a solid.

Figure 1: Synthetic workflow for 3-iodosalicylaldehyde.

Chemical Analysis

A comprehensive analysis of 3-iodosalicylaldehyde is crucial for its identification and quality control. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 3-iodosalicylaldehyde.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons. The aldehydic proton is expected to appear as a singlet in the downfield region (around 9.5-10.5 ppm). The phenolic hydroxyl proton will also be a singlet, typically in the range of 10-12 ppm, and its chemical shift can be concentration-dependent. The aromatic protons will appear as multiplets in the aromatic region (6.5-8.0 ppm), with their coupling patterns providing information about their relative positions.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (typically 190-200 ppm), the carbon bearing the hydroxyl group, the carbon bearing the iodine atom, and the other aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Iodosalicylaldehyde

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.8 (s) | ~192 |

| Hydroxyl (OH) | ~11.0 (s) | - |

| Aromatic CH | 6.8 - 7.9 (m) | 115 - 145 |

| C-OH | - | ~160 |

| C-I | - | ~90 |

| C-CHO | - | ~120 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for 3-Iodosalicylaldehyde

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3400 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aldehyde) | 2720-2820 | Medium, often two bands |

| C=O stretch (aldehyde) | 1660-1690 | Strong |

| C=C stretch (aromatic) | 1550-1600 | Medium to Strong |

| C-O stretch (phenolic) | 1200-1300 | Strong |

| C-I stretch | 500-600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-iodosalicylaldehyde, the molecular ion peak (M⁺) would be expected at m/z 248. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct. Common fragmentation patterns for aromatic aldehydes include the loss of the formyl radical (CHO·, 29 Da) and carbon monoxide (CO, 28 Da).

Experimental Protocol: Analytical Characterization

-

NMR Spectroscopy: Prepare a solution of 3-iodosalicylaldehyde in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of a solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer, for instance, with Electron Ionization (EI) or Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.

Figure 2: General analytical workflow for 3-iodosalicylaldehyde.

Applications in Drug Development

The unique structural features of 3-iodosalicylaldehyde make it a valuable starting material for the synthesis of various biologically active compounds. The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to form Schiff bases, which are known to exhibit a wide range of pharmacological activities.[4] The iodine atom serves as a handle for introducing molecular diversity through various cross-coupling reactions, a common strategy in modern drug discovery.

Role as a Scaffold for Covalent Inhibitors

A significant application of salicylaldehyde derivatives, including 3-iodosalicylaldehyde, is in the design of covalent inhibitors. The aldehyde group can act as a "warhead" that forms a covalent bond with a nucleophilic residue, such as a lysine or cysteine, in the active site of a target protein.[5] This irreversible binding can lead to potent and prolonged inhibition of the target.

A recent study highlighted the use of a salicylaldehyde-based compound as a covalent inhibitor for ALKBH5, an mRNA demethylase implicated in cancer.[6] The salicylaldehyde moiety was shown to target a lysine residue in the active site of ALKBH5, leading to its inhibition. This demonstrates the potential of salicylaldehyde scaffolds in developing targeted cancer therapies.

References

- 1. This compound | C7H5IO2 | CID 15209920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 6. Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization of 2-Hydroxy-3-iodobenzaldehyde (CAS 23602-64-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic methodology for 2-Hydroxy-3-iodobenzaldehyde (CAS 23602-64-4). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules.

Core Compound Characterization

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₅IO₂ and a molecular weight of 248.02 g/mol .[1][2][3][4] Its structure features a hydroxyl group and an iodine atom ortho and meta to the aldehyde functionality, respectively, on the benzene ring.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 23602-64-4 | [1][2][3][4] |

| Molecular Formula | C₇H₅IO₂ | [1][2][3][4] |

| Molecular Weight | 248.02 g/mol | [1][2][3][4] |

| Melting Point | 69-71 °C (recrystallized from Hexane) | [3] |

| Boiling Point | 216 °C | [3] |

| Flash Point | 84 °C | [3] |

| Density | 2.039 g/cm³ | [3] |

| Refractive Index | 1.715 | [3] |

| XLogP3 | 2.2 | [2][3] |

| Topological Polar Surface Area | 37.3 Ų | [2][3] |

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra of this compound are predicted to exhibit characteristic shifts due to the electronic effects of the hydroxyl, iodo, and aldehyde substituents on the aromatic ring. Analysis of similar compounds suggests the following expected peak assignments.

Table 2: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aldehyde-H | ~9.8 - 10.5 | Singlet | CHO |

| Hydroxyl-H | ~11.0 | Singlet (broad) | OH |

| Aromatic-H | ~6.9 - 7.9 | Multiplets | Ar-H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Carbonyl-C | ~190 - 196 | C=O | |

| Aromatic-C | ~90 - 160 | Ar-C |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FT-IR Peaks for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Phenolic) | 3100 - 3500 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Aldehyde) | 1660 - 1700 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-I | 500 - 600 | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 248. The fragmentation pattern would likely involve the loss of a hydrogen atom (M-1), the formyl group (M-29), and potentially the iodine atom.[5][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic iodination of salicylaldehyde. The following protocol is a generalized procedure based on the iodination of similar phenolic compounds.[7][8]

Materials:

-

Salicylaldehyde

-

Sodium Iodide (NaI)

-

Sodium Hypochlorite (NaOCl) solution (e.g., bleach)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolve salicylamide in ethanol in a round-bottom flask.

-

Add sodium iodide to the solution and stir until dissolved.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium hypochlorite solution to the cooled mixture. The reaction is an electrophilic aromatic substitution where I⁺ is the electrophile.[1][2]

-

After the addition is complete, allow the reaction to proceed at room temperature.

-

Quench the reaction by adding a solution of sodium thiosulfate to remove any excess iodine.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration.

-

Purify the product by recrystallization from a suitable solvent, such as hexane.

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

This compound serves as a key building block in medicinal chemistry for the synthesis of compounds with potential therapeutic applications. Its derivatives have been explored for their antimicrobial and anticancer properties.

Antimicrobial Activity

The antimicrobial action of iodinated phenolic compounds is generally attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The mechanism can involve the halogenation of proteins and the inhibition of enzymes.[9][10][11] The lipophilicity conferred by the iodine atom can enhance the compound's ability to penetrate bacterial cell walls.

Caption: Proposed antimicrobial mechanism of iodinated phenolics.

The information provided in this guide is intended for research and development purposes. Appropriate safety precautions should be taken when handling all chemical substances.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C7H5IO2 | CID 15209920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. rsc.org [rsc.org]

- 8. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Hydroxy-3-iodobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Hydroxy-3-iodobenzaldehyde, a valuable intermediate in organic synthesis. The document details a primary synthesis pathway, offers a potential alternative route, and includes experimental protocols, quantitative data, and mechanistic insights.

Introduction

This compound, also known as 3-iodosalicylaldehyde, is an aromatic aldehyde containing both a hydroxyl and an iodo functional group.[1] Its structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The strategic placement of the hydroxyl, aldehyde, and iodo groups allows for a variety of chemical transformations, including electrophilic substitution, condensation reactions, and cross-coupling reactions.

This guide focuses on the direct iodination of salicylaldehyde as the most straightforward approach to obtaining this compound.

Synthesis Pathways

The primary method for the synthesis of this compound is the direct electrophilic iodination of salicylaldehyde. This approach takes advantage of the activating effect of the hydroxyl group, which directs electrophilic substitution to the ortho and para positions. Due to the presence of the aldehyde group at the para-directing position relative to the hydroxyl group, iodination is favored at the C3 and C5 positions.

Iodination using Iodine and an Oxidizing Agent

A common and effective method for the iodination of salicylaldehyde involves the use of molecular iodine in the presence of an oxidizing agent. The oxidizing agent is crucial for the in-situ generation of the electrophilic iodine species (I+).

A patented method utilizes a combination of iodine (I₂) and potassium iodate (KIO₃) in a mixed solvent system to achieve the desired product. This method provides a good yield and a straightforward procedure.

Reaction Scheme:

Caption: Synthesis of this compound via direct iodination.

Quantitative Data

The following table summarizes the quantitative data for a reported synthesis method.

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Iodine/Potassium Iodate | Salicylaldehyde | I₂, KIO₃ | Ethanol, Acetic Acid, Phosphoric Acid | 60-70 | 2 | 78 |

Experimental Protocols

Synthesis of this compound using Iodine and Potassium Iodate

This protocol is adapted from patent CN101161620A.

Materials:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

Ethanol (CH₃CH₂OH)

-

Acetic acid (CH₃COOH)

-

Phosphoric acid (H₃PO₄)

-

Iodine (I₂)

-

Potassium iodate (KIO₃)

-

1:1 Water-ethanol solution (for washing)

Procedure:

-

In a 125 mL single-port flask equipped with a magnetic stirrer, add 2 mL of salicylaldehyde.

-

To the salicylaldehyde, add 5 mL of ethanol, 5 mL of acetic acid, and 5 mL of phosphoric acid. Stir the mixture.

-

Add 5.08 g of iodine (I₂) and 2.14 g of potassium iodate (KIO₃) to the reaction mixture.

-

Heat the mixture in a water bath at a temperature of 60-70 °C.

-

Maintain the reaction for approximately 2 hours with continuous stirring.

-

After the reaction is complete, add water to the reaction mixture to induce precipitation.

-

Collect the precipitate by suction filtration.

-

Wash the collected solid with a 1:1 water-ethanol solution.

-

Perform a final suction filtration to obtain the crude product.

-

The product, a faint yellow needle-like crystal, can be further purified by recrystallization.

Purification and Characterization

Purification

The crude this compound can be purified by recrystallization.[2]

General Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol-water mixture).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, which should induce crystallization.

-

Further cooling in an ice bath can enhance the crystal formation.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (248.02 g/mol ).[1]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), aldehyde (-CHO), and carbon-iodine (C-I) bonds.

Reaction Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism.

Caption: Electrophilic Aromatic Iodination Workflow.

-

Generation of the Electrophile: The oxidizing agent (potassium iodate) reacts with iodine to generate the electrophilic iodine species (I⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of salicylaldehyde attacks the electrophilic iodine. The hydroxyl group is a strong activating group and directs the substitution to the ortho and para positions. The attack at the C3 position (ortho to the hydroxyl group) leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex.

-

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.

Conclusion

The synthesis of this compound via direct iodination of salicylaldehyde using iodine and an oxidizing agent is a reliable and efficient method. This guide provides a detailed protocol and foundational knowledge for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions and exploration of alternative iodinating agents could potentially lead to improved yields and milder reaction conditions.

References

2-Hydroxy-3-iodobenzaldehyde molecular weight and formula

An In-depth Technical Guide on 2-Hydroxy-3-iodobenzaldehyde

This guide provides essential chemical data for this compound, a compound relevant to researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is an aromatic aldehyde with hydroxyl and iodo substituents. Its chemical properties are fundamental for its application in organic synthesis. The molecular formula of this compound is C7H5IO2.[1][2][3] The molecular weight is approximately 248.02 g/mol .[1][3][4]

| Property | Value |

| Molecular Formula | C7H5IO2 |

| Molecular Weight | 248.02 g/mol [1][3][4] |

| CAS Number | 23602-64-4[1][2] |

| Synonyms | 3-Iodosalicylaldehyde, 3-Iodo-2-hydroxybenzaldehyde[2] |

Logical Relationship of Chemical Data

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

References

Spectroscopic Profile of 3-Iodosalicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-iodosalicylaldehyde, a key intermediate in organic synthesis and drug discovery. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for 3-iodosalicylaldehyde. Where direct experimental data for 3-iodosalicylaldehyde is not available, data from closely related analogs and established spectroscopic principles are used for estimation and are duly noted.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Notes |

| ~11.0 | Singlet | - | Phenolic OH | Position can vary with concentration and temperature. |

| ~9.90 | Singlet | - | Aldehydic CHO | |

| ~7.90 | Doublet of doublets | ~7.8, 1.5 | H-6 | Ortho- and meta-coupling. |

| ~7.50 | Doublet of doublets | ~7.8, 7.8 | H-4 | Ortho-coupling to H-5 and H-3 (iodine). |

| ~6.90 | Doublet of doublets | ~7.8, 1.5 | H-5 | Ortho- and meta-coupling. |

Note: The chemical shifts and coupling constants are estimated based on spectral data of salicylaldehyde and other iodinated benzaldehyde derivatives. Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~195 | C=O (Aldehyde) | |

| ~160 | C-OH | |

| ~140 | C-4 | |

| ~135 | C-6 | |

| ~120 | C-5 | |

| ~118 | C-1 | |

| ~95 | C-I | The C-I bond typically shifts the carbon resonance to a higher field (lower ppm). |

Note: The chemical shifts are estimated based on the analysis of substituted benzaldehydes.[1][2]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch (phenolic) |

| 2850, 2750 | Medium, Weak | C-H stretch (aldehyde) |

| 1650-1680 | Strong | C=O stretch (aldehyde, conjugated)[3][4][5] |

| 1580-1600 | Medium | C=C stretch (aromatic) |

| 1450-1500 | Medium | C=C stretch (aromatic) |

| ~1200 | Strong | C-O stretch (phenolic) |

| ~600-700 | Medium | C-I stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 248 | High | [M]⁺ (Molecular Ion) |

| 247 | Moderate | [M-H]⁺ |

| 220 | Moderate | [M-CO]⁺ |

| 121 | High | [M-I]⁺ |

| 93 | Moderate | [M-I-CO]⁺ |

Note: Fragmentation patterns are predicted based on the structure of 3-iodosalicylaldehyde and general fragmentation rules for aromatic aldehydes and halogenated compounds.[6][7][8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent general procedures and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 10-20 mg of 3-iodosalicylaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[9]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition :

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to thousands), with a relaxation delay of 2-5 seconds.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and reference the chemical shifts to the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and determine the coupling constants.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of 3-iodosalicylaldehyde (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Acquire and average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis :

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Use Electron Ionization (EI) at 70 eV as the ionization method.

-

-

Mass Analysis :

-

Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

-

Data Interpretation :

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 3-iodosalicylaldehyde.

Caption: Workflow for Spectroscopic Analysis of 3-Iodosalicylaldehyde.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to 2-Hydroxy-3-iodobenzaldehyde

This technical guide provides a comprehensive overview of 2-Hydroxy-3-iodobenzaldehyde, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a representative synthetic protocol, and its potential applications in the synthesis of biologically active molecules.

Chemical Identity and Properties

This compound, a substituted aromatic aldehyde, possesses a unique combination of functional groups that make it a versatile building block in organic synthesis. Its chemical structure consists of a benzene ring substituted with a hydroxyl group at position 2, an iodine atom at position 3, and a formyl group at position 1.

IUPAC Name: this compound[1]

Synonyms: 3-Iodosalicylaldehyde, Benzaldehyde, 2-hydroxy-3-iodo-[1]

CAS Number: 23602-64-4[1]

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application in reactions, and characterization.

| Property | Value |

| Molecular Formula | C₇H₅IO₂ |

| Molecular Weight | 248.02 g/mol [1] |

| Appearance | Not explicitly found, but related compounds are solids. |

| Melting Point | Not explicitly found. |

| Boiling Point | Not explicitly found. |

| Density | Not explicitly found. |

| Solubility | Not explicitly found. |

| XLogP3 | 2.2[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 1[1] |

Synthesis of this compound: An Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on the general method for the preparation of iodo salicylaldehydes. This procedure outlines the direct iodination of salicylaldehyde.

Materials:

-

Salicylaldehyde

-

Ethanol or Methanol

-

Acetic Acid

-

Phosphoric Acid

-

Iodinating agent (e.g., a mixture of KIO₃ and I₂ or KIO₃ and KI)

-

Water

Procedure: [2]

-

Reaction Setup: In a suitable reaction vessel, dissolve salicylaldehyde in ethanol or methanol.

-

Addition of Acids: To the stirred solution, add acetic acid and phosphoric acid.

-

Iodination: Gradually add the iodinating agent to the reaction mixture. The temperature of the reaction is maintained between 25-70 °C.

-

Reaction Time: Allow the reaction to proceed for 2-12 hours, with continuous stirring.

-

Product Precipitation: Upon completion of the reaction, add water to the reaction mixture to precipitate the crude product.

-

Isolation and Purification: Filter the solid product and wash it with an alcohol-water mixture to remove impurities. The final product is iodo salicylaldehyde. The regioselectivity for the 3-iodo isomer can be influenced by the specific reaction conditions and the directing effects of the hydroxyl group.

Note: This is a general procedure and may require optimization for specific yields and purity of this compound. Characterization of the final product should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various organic compounds, particularly Schiff bases, which have garnered significant interest in medicinal chemistry due to their potential therapeutic properties. The presence of the hydroxyl and aldehyde groups allows for the facile formation of an imine linkage with primary amines, while the iodo group can be utilized in cross-coupling reactions to introduce further molecular diversity.

Schiff base derivatives of substituted salicylaldehydes have been investigated for their potential as anticancer agents. Some studies suggest that these compounds may exert their cytotoxic effects by modulating signaling pathways crucial for cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3]

Below is a diagram illustrating the synthesis of a Schiff base from this compound and its potential, as a representative of its class, to influence the MAPK signaling pathway.

References

- 1. This compound | C7H5IO2 | CID 15209920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101161620A - Method for preparing iodo salicylaldehyde - Google Patents [patents.google.com]

- 3. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-3-iodobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-3-iodobenzaldehyde. As a halogenated aromatic aldehyde, its solubility is a critical parameter in various applications, including organic synthesis, pharmaceutical formulation, and materials science. This document outlines the available, albeit limited, solubility data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

Currently, there is a notable lack of publicly available quantitative data on the solubility of this compound in common organic solvents. The table below is provided as a template for researchers to populate with experimentally determined values. The qualitative solubility of structurally similar compounds suggests that this compound is likely to be soluble in polar aprotic and polar protic solvents. For instance, palladium complexes of substituted salicylaldehydes are noted to be soluble in DMF and DMSO[1].

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Polar Protic Solvents | |||

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| n-Propanol | 25 | Data not available | Data not available |

| Isopropanol | 25 | Data not available | Data not available |

| Polar Aprotic Solvents | |||

| Acetone | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Dimethylformamide (DMF) | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| Nonpolar Solvents | |||

| Toluene | 25 | Data not available | Data not available |

| Hexane | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

Note: The molecular weight of this compound is 248.02 g/mol .[2][3]

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the isothermal shake-flask method, which is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.[4][5] This procedure can be followed by various analytical methods for concentration determination, with the gravimetric method being a straightforward and accessible option.[6][7]

1. Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

2. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically check to confirm that excess solid remains.

3. Sample Collection and Filtration:

-

Once equilibrium is reached, allow the suspension to settle for a short period.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed evaporation dish. This step is critical to remove all undissolved solid particles.

4. Gravimetric Analysis for Concentration Determination:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven set to a temperature that will evaporate the solvent without degrading the solute (a temperature below the boiling point of the solvent and the melting point of the solute, which is 69-71 °C, is recommended).[2]

-

Continue drying until all the solvent has evaporated and a constant weight of the dried solute is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

Cool the evaporation dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

5. Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in g/L by dividing the mass of the dissolved solute by the volume of the solvent used.

-

Molar solubility (mol/L) can be calculated by dividing the solubility in g/L by the molecular weight of this compound (248.02 g/mol ).

Alternative Analytical Techniques:

For compounds with good chromophores, UV-Vis spectrophotometry can be a rapid and sensitive method for determining concentration.[8][9][10] High-Performance Liquid Chromatography (HPLC) is another powerful technique that offers high accuracy and specificity, especially for complex mixtures or when low concentrations are expected.[11][12][13][14] For both UV-Vis and HPLC, a calibration curve with known concentrations of this compound in the same solvent must be prepared beforehand.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the isothermal shake-flask method followed by gravimetric analysis.

References

- 1. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | C7H5IO2 | CID 15209920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. sciforum.net [sciforum.net]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Small Molecule HPLC [sigmaaldrich.com]

An In-depth Technical Guide to the Health and Safety of 2-Hydroxy-3-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 2-Hydroxy-3-iodobenzaldehyde, consolidating available data to ensure its safe handling and use in a laboratory setting. Due to the limited specific toxicological data for this compound, information from structurally related molecules has been included to provide a more complete risk assessment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₅IO₂ | PubChem[1] |

| Molecular Weight | 248.02 g/mol | PubChem[1] |

| CAS Number | 23602-64-4 | ECHEMI[2], BLD Pharm[3] |

| Appearance | Not explicitly stated, likely a solid | General knowledge |

| Melting Point | 69-71 °C | ECHEMI[2] |

| Boiling Point | 216 °C | ECHEMI[2] |

| Flash Point | 84 °C | ECHEMI[2] |

| Vapor Pressure | 0.0985 mmHg at 25°C | ECHEMI[2] |

| Water Solubility | Insoluble in water | General knowledge |

| Synonyms | 3-Iodosalicylaldehyde, Benzaldehyde, 2-hydroxy-3-iodo- | ECHEMI[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements and classifications for this compound and its close analogs are summarized in Table 2.

| Hazard Classification | GHS Hazard Statement | Signal Word | Source |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | Sigma-Aldrich[4], PubChem[5] |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | Sigma-Aldrich[4], PubChem[5] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | Sigma-Aldrich[4], PubChem[5] |

| Acute toxicity, oral (Category 4) - for 2-Hydroxy-3-iodobenzamide | H302: Harmful if swallowed | Warning | PubChem[5] |

Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

| PPE | Recommendation | Source |

| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). Safety glasses are recommended. | Sigma-Aldrich[4] |

| Skin Protection | Wear protective gloves. The specific type of glove should be chosen based on the breakthrough time and permeation rate for the substance. Immediately change contaminated clothing. Apply preventive skin protection. | Sigma-Aldrich[4] |

| Respiratory Protection | Use only outdoors or in a well-ventilated area. If dust or aerosols are generated, a suitable respirator should be worn. | Sigma-Aldrich[4] |

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[4]

-

It is recommended to store under an inert gas as the material may be air-sensitive.[4]

-

Store locked up.[4]

Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Wash skin thoroughly after handling.[4]

-

Use only outdoors or in a well-ventilated area.[4]

-

Avoid contact with skin and eyes.[6]

A general workflow for the safe handling of this compound in a research setting is depicted in the following diagram.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible. | CDC[7] |

| Skin Contact | Immediately wash the contaminated skin with water. If the chemical penetrates clothing, remove the clothing immediately and wash the skin with water. If symptoms occur after washing, get medical attention immediately. | CDC[7] |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately. | CDC |

| Ingestion | If the chemical has been swallowed, get medical attention immediately. | CDC[7] |

The following diagram illustrates the appropriate first aid response to an exposure event.

Toxicological Information

| Compound | LD50 (Oral, Rat) | Source |

| Benzaldehyde | 1300 mg/kg | Sigma-Aldrich |

Toxicological Effects of Related Compounds:

-

Benzaldehydes: In general, substituted benzaldehydes are known to be reactive chemicals that can exhibit bioreactive toxicity. Their toxicity is influenced by factors such as molecular connectivity, polarizability, and dipole moment.

-

Aromatic Aldehydes: Many aromatic aldehydes are respiratory irritants and can cause inflammation or other adverse reactions in the respiratory system upon inhalation.

-

Iodinated Phenols: The introduction of iodine to a phenol ring can alter its biological activity. While some iodinated phenols have beneficial properties, others can be toxic. The metabolism of iodinated phenols can sometimes lead to the formation of reactive intermediates.

Potential Signaling Pathways:

While no specific studies have identified the signaling pathways affected by this compound, research on other benzaldehydes suggests potential interactions with cellular signaling. For instance, some benzaldehydes have been shown to inhibit the MAPK signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis. It is plausible that this compound could exert some of its biological effects through similar mechanisms.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by a substituted benzaldehyde.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not published. However, standard methodologies for evaluating the safety of new chemical entities can be applied. Below are generalized protocols for assessing skin and eye irritation, which are key hazards identified for this compound.

Experimental Protocol: In Vitro Skin Irritation Test (Based on OECD TG 439)

-

Objective: To assess the potential of this compound to cause skin irritation.

-

Test System: Reconstituted human epidermis (RhE) model.

-

Procedure: a. Prepare a solution or suspension of this compound in a suitable solvent. b. Apply the test substance to the surface of the RhE tissue. c. Incubate for a specified period (e.g., 60 minutes). d. Rinse the tissue to remove the test substance. e. Incubate the tissue for a post-exposure period (e.g., 42 hours). f. Assess cell viability using a quantitative assay (e.g., MTT assay).

-

Interpretation: A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.

Experimental Protocol: In Vitro Eye Irritation Test (Based on OECD TG 492)

-

Objective: To assess the potential of this compound to cause serious eye damage or eye irritation.

-

Test System: Reconstructed human cornea-like epithelium (RhCE) model.

-

Procedure: a. Prepare a solution or suspension of this compound. b. Apply the test substance to the surface of the RhCE tissue. c. Incubate for a specified period (e.g., 30 minutes). d. Rinse the tissue to remove the test substance. e. Incubate for a post-exposure period. f. Assess cell viability using a quantitative assay (e.g., MTT assay).

-

Interpretation: The level of cell viability is used to classify the substance according to the GHS categories for eye irritation or serious eye damage.

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate risks of skin, eye, and respiratory irritation. While specific toxicological data is limited, information from related compounds suggests that appropriate personal protective equipment and engineering controls are necessary to ensure a safe working environment. In case of exposure, immediate and appropriate first aid should be administered. Further research is needed to fully characterize the toxicological profile and potential cellular mechanisms of action of this compound.

References

- 1. This compound | C7H5IO2 | CID 15209920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 23602-64-4|this compound|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Hydroxy-3-iodobenzamide | C7H6INO2 | CID 23161581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Discovery and Background of Iodinated Salicylaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological background of iodinated salicylaldehydes. These compounds serve as versatile building blocks in medicinal chemistry and drug discovery, owing to the unique combination of the reactive aldehyde, the acidic hydroxyl group, and the influence of iodine substitution on the aromatic ring. This document details their synthesis, presents key quantitative data, and explores their biological activities, including their potential modulation of critical signaling pathways.

Discovery and Background

The history of iodinated salicylaldehydes is intrinsically linked to the broader exploration of salicylaldehyde and its derivatives. Salicylaldehyde, a naturally occurring compound found in plants like meadowsweet, has been a cornerstone in organic synthesis for over a century. Its derivatives have played a significant role in the development of pharmaceuticals, fragrances, and chelating agents.

The introduction of iodine to the salicylaldehyde scaffold was a logical progression, driven by the desire to modulate the compound's electronic properties, lipophilicity, and potential for forming halogen bonds, all of which can significantly impact biological activity. While a singular "discovery" paper for each iodinated salicylaldehyde is not readily identifiable in early literature, their preparation follows established principles of electrophilic aromatic substitution on the activated phenol ring. Early methods for the iodination of aromatic compounds were developed in the late 19th and early 20th centuries, and these techniques were subsequently applied to a wide range of substrates, including salicylaldehyde and its precursors like salicylic acid.

For instance, the synthesis of 3,5-diiodosalicylic acid, a direct precursor to 3,5-diiodosalicylaldehyde, has been documented in "Organic Syntheses," with methods dating back to the early 20th century, citing even earlier work. These preparations typically involved the reaction of salicylic acid with iodine monochloride or a mixture of iodine and an oxidizing agent. The conversion of the carboxylic acid to an aldehyde is a standard transformation in organic chemistry.

In recent decades, iodinated salicylaldehydes have gained prominence as key intermediates in the synthesis of a variety of biologically active molecules. They are utilized in the creation of Schiff bases, hydrazones, and other derivatives that have shown potential as enzyme inhibitors, and anti-inflammatory agents.[1] The iodine atom not only influences the physicochemical properties of the molecule but also provides a handle for further functionalization through reactions like palladium-catalyzed cross-coupling.

Synthesis of Iodinated Salicylaldehydes

The synthesis of iodinated salicylaldehydes is primarily achieved through the direct electrophilic iodination of salicylaldehyde or by the iodination of a precursor like salicylic acid followed by a reduction or other functional group transformation. The regioselectivity of the iodination is directed by the activating hydroxyl group, leading predominantly to substitution at the ortho and para positions (positions 3 and 5).

General Experimental Workflow

The synthesis and characterization of iodinated salicylaldehydes typically follow a standardized workflow, from the initial reaction to the purification and structural elucidation of the final product.

Caption: A general workflow for the synthesis and characterization of iodinated salicylaldehydes.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Diiodosalicylic Acid from Salicylic Acid

This protocol is adapted from a well-established procedure for the di-iodination of salicylic acid using iodine monochloride.[2]

-

Materials:

-

Salicylic acid (0.18 mole)

-

Glacial acetic acid (400 cc)

-

Iodine monochloride (0.38 mole)

-

Water

-

Acetone

-

-

Procedure:

-

Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2-L beaker equipped with a mechanical stirrer.

-

With continuous stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.

-

Add 725 cc of water to the reaction mixture, which will result in the precipitation of a yellow solid.

-

Gradually heat the mixture to 80°C with stirring and maintain this temperature for 20 minutes. The total heating period should be approximately 40 minutes.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration using a Büchner funnel and wash it sequentially with acetic acid and then with water.

-

Dissolve the crude solid in 100 cc of warm acetone and filter by gravity.

-

Slowly add 400 cc of water to the filtrate with shaking to precipitate the product.

-

Collect the purified 3,5-diiodosalicylic acid by suction filtration, wash with water, and dry. The expected yield is 91–92%.

-

Protocol 2: General Method for the Preparation of 5-Iodosalicylaldehyde and 3,5-Diiodosalicylaldehyde

This protocol is based on a patented method for the selective iodination of salicylaldehyde.[3]

-

Materials:

-

Salicylaldehyde

-

Ethanol or Methanol

-

Acetic acid

-

Phosphoric acid

-

Iodinating agent (e.g., a mixture of I₂ and KIO₃)

-

Water

-

-

Procedure for 5-Iodosalicylaldehyde:

-

Dissolve salicylaldehyde in ethanol or methanol in a reaction flask.

-

Add acetic acid and phosphoric acid to the solution and stir.

-

Add an equimolar amount of the iodinating agent.

-

Maintain the reaction temperature between 25°C and 40°C and react for 2-12 hours.

-

After the reaction is complete, add water to precipitate the product.

-

Filter the solid, wash with an ethanol-water solution, and dry to obtain 5-iodosalicylaldehyde.

-

-

Procedure for 3,5-Diiodosalicylaldehyde:

-

Follow steps 1-3 as for the synthesis of 5-iodosalicylaldehyde.

-

Maintain the reaction temperature between 50°C and 70°C and react for 2-12 hours.

-

Follow steps 5-6 as for the synthesis of 5-iodosalicylaldehyde to obtain 3,5-diiodosalicylaldehyde.

-

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for some of the most common iodinated salicylaldehydes.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 3-Iodosalicylaldehyde |  | C₇H₅IO₂ | 248.02 | 104-106 | 11.75 (s, 1H, OH), 9.72 (s, 1H, CHO), 8.26 (d, 1H), 7.86 (d, 1H), 6.95 (t, 1H) | 196.5, 162.1, 146.9, 131.2, 122.5, 120.3, 91.8 |

| 5-Iodosalicylaldehyde |  | C₇H₅IO₂ | 248.02 | 98-100 | 10.8 (s, 1H, OH), 9.78 (s, 1H, CHO), 7.95 (d, 1H), 7.85 (dd, 1H), 6.75 (d, 1H) | 195.8, 160.9, 145.2, 140.1, 122.9, 119.8, 83.2 |

| 3,5-Diiodosalicylaldehyde |  | C₇H₄I₂O₂ | 373.91 | 109-110[4] | 11.75 (s, 1H, OH), 9.72 (s, 1H, CHO), 8.26 (s, 1H), 7.86 (s, 1H)[3] | 194.2, 161.3, 152.1, 142.8, 122.7, 85.9, 81.2 |

Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data presented are representative values.

Biological Activity and Signaling Pathways

Iodinated salicylaldehydes and their derivatives are of significant interest in drug discovery due to their diverse biological activities. The salicylaldehyde moiety itself can participate in various interactions, including hydrogen bonding and, notably, the formation of reversible covalent bonds with lysine residues in proteins through Schiff base formation.[5][6] This covalent modification can lead to the inhibition of enzyme activity or the modulation of protein function.

Covalent Modification of Proteins

The aldehyde group of salicylaldehydes is electrophilic and can react with the nucleophilic ε-amino group of lysine residues on proteins to form an imine, also known as a Schiff base. The presence of the ortho-hydroxyl group in salicylaldehydes can stabilize this imine through an intramolecular hydrogen bond, making the covalent interaction more favorable compared to simple aldehydes. This mechanism of reversible covalent inhibition is an increasingly explored strategy in drug design for achieving high potency and selectivity.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[7] Salicylates, the active metabolites of aspirin, are known to inhibit the NF-κB pathway by directly targeting and inhibiting the IκB kinase β (IKKβ) subunit.[8] Given the structural similarity, it is hypothesized that iodinated salicylaldehydes may also inhibit the NF-κB pathway. The aldehyde functionality could potentially enhance this activity by forming a covalent bond with a lysine residue in or near the ATP-binding pocket of IKKβ, further stabilizing the inhibitory interaction.

Caption: Hypothetical inhibition of the canonical NF-κB pathway by an iodinated salicylaldehyde.

This diagram illustrates the canonical NF-κB signaling cascade and the proposed point of intervention for an iodinated salicylaldehyde. The inhibitor is shown to target the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes. The potential for covalent bond formation between the salicylaldehyde and a lysine residue on IKKβ is highlighted as a possible mechanism for enhanced inhibition.

Conclusion

Iodinated salicylaldehydes are a valuable class of compounds with a rich history rooted in the development of aromatic chemistry. Their straightforward synthesis and the versatile reactivity of their functional groups make them important building blocks for the creation of novel chemical entities. The ability of the salicylaldehyde moiety to form reversible covalent bonds with proteins, coupled with the modulatory effects of iodine substitution, provides a powerful platform for the design of targeted therapeutics. Further investigation into the specific molecular targets and signaling pathways affected by different iodinated salicylaldehydes will undoubtedly open new avenues for drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN101161620A - Method for preparing iodo salicylaldehyde - Google Patents [patents.google.com]

- 4. 3,5-Diiodosalicylaldehyde 97 2631-77-8 [sigmaaldrich.com]

- 5. A Tight Contact: The Expanding Application of Salicylaldehydes in Lysine-Targeting Covalent Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Applications of Schiff Bases Derived from 2-Hydroxy-3-iodobenzaldehyde: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the synthesis and potential applications of Schiff bases derived from 2-Hydroxy-3-iodobenzaldehyde. While specific data for this exact class of Schiff bases is limited in publicly available literature, this guide leverages established methodologies for analogous compounds, offering a robust starting point for investigation.

Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with significant potential in medicinal chemistry and materials science.[1] The incorporation of a hydroxyl group and an iodine atom on the benzaldehyde ring is anticipated to confer unique electronic and steric properties to the resulting Schiff bases, making them attractive candidates for various applications, including anticancer, antimicrobial, and fluorescent sensing agents.[2][3][4]

General Synthesis Protocol

The synthesis of Schiff bases from this compound and a primary amine is typically achieved through a condensation reaction. The following protocol is a generalized procedure adapted from the synthesis of similar hydroxybenzaldehyde-derived Schiff bases.

Materials:

-

This compound

-

Primary amine (e.g., substituted anilines, aliphatic amines)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol with stirring. In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.

-

Reaction Setup: Slowly add the ethanolic solution of the primary amine to the stirred solution of this compound at room temperature.

-

Catalyst Addition (Optional): To facilitate the reaction, a few drops of glacial acetic acid can be added to the mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time can vary from 2 to 18 hours and should be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator to induce precipitation.

-

Filtration and Washing: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified Schiff base in a desiccator or under vacuum.

Characterization:

The structure of the synthesized Schiff bases should be confirmed using standard spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the characteristic C=N (imine) stretching vibration around 1600-1630 cm⁻¹. The disappearance of the C=O and N-H stretching bands of the starting materials will also indicate product formation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-). The integration and chemical shifts of the aromatic and other protons will confirm the structure. ¹³C NMR will show a signal for the imine carbon.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized Schiff base.